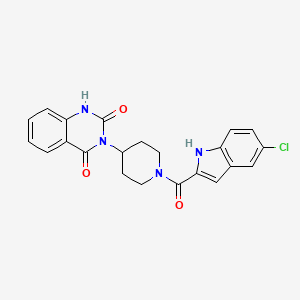

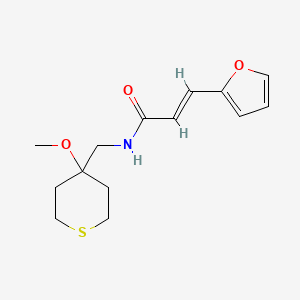

![molecular formula C15H12N2O2S B2809959 2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid CAS No. 380435-06-3](/img/structure/B2809959.png)

2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid” is a chemical compound with the CAS Number: 380435-06-3 . It has a molecular weight of 284.34 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a key component of the compound, has been well studied in the past decade . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The IUPAC Name for the compound is 2-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]benzoic acid . The InChI Code is 1S/C15H12N2O2S/c18-15(19)12-5-1-2-6-13(12)20-10-11-9-17-8-4-3-7-14(17)16-11/h1-9H,10H2,(H,18,19) .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves several types of reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The reaction output is strongly dependent on the substituents of both reactants .Physical And Chemical Properties Analysis

The compound is a white powder with a molecular weight of 284.34 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Functionalization : A study by Bagdi et al. (2015) demonstrated the use of imidazo[1,2-a]pyridines in iodine-catalyzed regioselective sulfenylation, a crucial process in organic synthesis. This method facilitates the creation of a diverse library of 3-sulfanylimidazopyridines, highlighting its potential in developing novel compounds with broad functionalities (Bagdi, Mitra, Ghosh, & Hajra, 2015).

Antituberculosis Activity : Research by Kaplancıklı et al. (2008) explored new hydrazide derivatives of imidazo[1,2-a]pyridine for their antituberculosis activity. This study underscores the potential of these compounds in addressing drug-resistant mycobacterial pathogens, especially Mycobacterium tuberculosis (Kaplancıklı, Turan-Zitouni, Ozdemir, & Teulade, 2008).

Development of Novel Compounds : Lifshits et al. (2015) discussed various methods for producing popular 2-aminopyridines, a key component in constructing the bicyclic imidazo[1,2-a]pyridine structure. Their research contributes to the development of new methods for synthesizing compounds that incorporate the imidazo[1,2-a]pyridine moiety (Lifshits, Ostapchuk, & Brel, 2015).

Catalysis and Chemical Reactions : Zhu et al. (2018) presented a three-component reaction involving imidazo[1,2-a]pyridine derivatives, showcasing an effective strategy for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This demonstrates the versatility of these compounds in catalysis and chemical synthesis (Cui, Zhu, Li, & Cao, 2018).

Antimicrobial and Antileishmanial Activities : Rodriguez et al. (2020) synthesized nitroimidazole-containing derivatives by coupling with diversely substituted benzoic acids, which were then evaluated for their antileishmanial activity. This research highlights the potential of these compounds in combating Leishmania strains, a significant concern in tropical medicine (Rodriguez, Gutiérrez, Domínguez, Peixoto, Fernández, Rodríguez, Deffieux, Rojas, Quideau, Pouységu, & Charris, 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-15(19)12-5-1-2-6-13(12)20-10-11-9-17-8-4-3-7-14(17)16-11/h1-9H,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAVIAGQTYCOIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCC2=CN3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

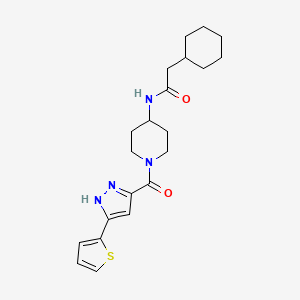

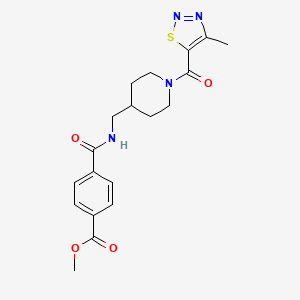

![N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2809878.png)

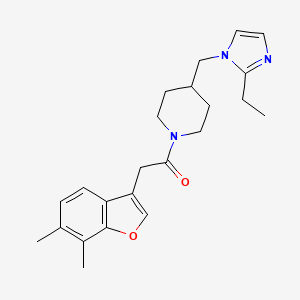

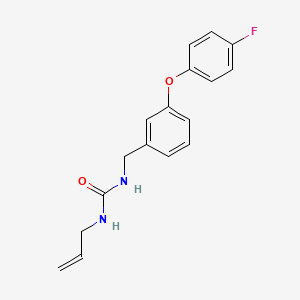

![N-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzamide](/img/structure/B2809879.png)

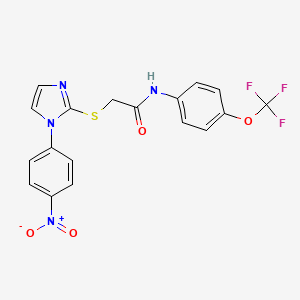

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2809880.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2809884.png)

![Methyl 2-benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2809886.png)

![5-amino-1-[(4-fluorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2809893.png)

![2-(1-cyclopentyltetrazol-5-yl)sulfanyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2809897.png)